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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B1531625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML315 hydrochloride is a potent and selective small molecule inhibitor of Cdc2-like kinases

(Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). This technical

guide provides a comprehensive overview of the in vitro characterization of ML315

hydrochloride, summarizing key quantitative data, detailing experimental protocols, and

visualizing relevant biological pathways and workflows. The information presented is intended

to support further research and drug development efforts involving this compound.

Core Data Summary
The in vitro properties of ML315 have been assessed through a series of biochemical and

cellular assays. The quantitative data from these studies are summarized below.

Table 1: Physicochemical Properties of ML315

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1531625?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1531625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₈H₁₃Cl₂N₃O₂

Molecular Weight 374.23 g/mol

PubChem CID 46926514

IUPAC Name
5-(1,3-benzodioxol-5-yl)-N-[(3,5-

dichlorophenyl)methyl]pyrimidin-4-amine

Table 2: In Vitro Kinase Inhibition Profile of ML315
Target Kinase IC₅₀ (nM)

CLK1 26

CLK2 17

CLK4 12

DYRK1A 31

DYRK1B 22

DYRK2 18

Table 3: In Vitro ADME (Absorption, Distribution,
Metabolism, and Excretion) Profile of ML315
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Parameter Result

Aqueous Solubility (pH 7.4) 1.2 µM

Parallel Artificial Membrane Permeability Assay

(PAMPA)
1.1 x 10⁻⁶ cm/s

Human Liver Microsomal Stability (t½) > 30 min

Mouse Liver Microsomal Stability (t½) 15 min

Plasma Protein Binding (Human) 98.7%

Plasma Protein Binding (Mouse) 97.9%

CYP450 Inhibition (IC₅₀) > 10 µM for 2C9, 2D6, 3A4

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay
This assay determines the potency of ML315 in inhibiting the enzymatic activity of target

kinases.

Protocol:

Reagents and Materials:

Recombinant human kinases (CLK1, CLK2, CLK4, DYRK1A, DYRK1B, DYRK2)

Kinase-specific peptide substrates

ATP (Adenosine triphosphate)

ML315 hydrochloride (solubilized in DMSO)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Radiolabeled ATP ([γ-³³P]ATP)
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Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare a serial dilution of ML315 in DMSO.

In a 96-well plate, add the kinase, peptide substrate, and ML315 (or DMSO control) to the

assay buffer.

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a phosphocellulose filter plate.

Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

Dry the plate and add a scintillator.

Measure the amount of incorporated radiolabel using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase activity relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of the ML315 concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Functional Assay: Inhibition of CLK-Mediated
Splicing
This assay evaluates the ability of ML315 to inhibit CLK-dependent alternative splicing in a

cellular context.
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Protocol:

Reagents and Materials:

HEK293 cells

Splicing reporter plasmid (e.g., a minigene construct with a CLK-responsive alternative

exon)

Cell culture medium (e.g., DMEM with 10% FBS)

Transfection reagent

ML315 hydrochloride (solubilized in DMSO)

RNA extraction kit

Reverse transcriptase

PCR reagents (primers flanking the alternative exon)

Agarose gel electrophoresis system

Procedure:

Seed HEK293 cells in a 24-well plate.

Transfect the cells with the splicing reporter plasmid.

After 24 hours, treat the cells with various concentrations of ML315 (or DMSO control) for

a specified duration (e.g., 18 hours).

Harvest the cells and extract total RNA.

Synthesize cDNA using reverse transcriptase.

Perform PCR using primers that flank the alternatively spliced exon.
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Analyze the PCR products by agarose gel electrophoresis to distinguish between the

spliced isoforms.

Data Analysis:

Quantify the band intensities of the different spliced isoforms.

Calculate the ratio of the exon-included to the exon-skipped isoform for each treatment

condition.

Determine the EC₅₀ value for the inhibition of alternative splicing.

Visualizations
Signaling Pathway of CLK and DYRK Kinases
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Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream processes.

Experimental Workflow for Kinase Inhibition Assay
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Biochemical Kinase Inhibition Assay Workflow
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Caption: Workflow for determining the IC₅₀ of ML315 against target kinases.
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Logical Relationship of In Vitro Characterization

In Vitro Characterization Funnel for ML315
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Caption: The logical progression of in vitro assays for ML315 characterization.

To cite this document: BenchChem. [In Vitro Characterization of ML315 Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1531625#in-vitro-characterization-of-ml-315-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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